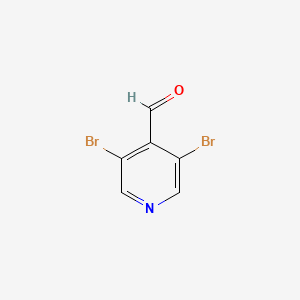
3,5-Dibromopyridine-4-carbaldehyde
Cat. No. B1302962
Key on ui cas rn:
70201-42-2
M. Wt: 264.9 g/mol
InChI Key: WPBYVMDYYFWYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05668141
Procedure details


Following the procedure of Gribble and Saulnier, (Tetrahedron Lett., 21:4137-4140 (1980)) reacting 3,5-bromopyridine (Aldrich) with LDA, and reacting the 3,5-dibromo-4-lithiopyridine with DMF provided 3,5-dibromo-4-pyridinecarboxaldehyde, which was then converted to the title compound by DIBAL reduction. 1H NMR (CDCl3) δ: 8.65 (s, 2H), 4.97 (s, 2H), 2.32 (s, br, 1H).
[Compound]
Name
3,5-bromopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
3,5-dibromo-4-lithiopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Br:17])[C:15]=1[Li].CN([CH:21]=[O:22])C>>[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Br:17])[C:15]=1[CH:21]=[O:22] |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
3,5-bromopyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Step Three
|
Name
|
3,5-dibromo-4-lithiopyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C1[Li])Br
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NC=C(C1C=O)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
